

discovery and histor

Author: Be

Compound of Interest

Compound Name:	2-(Chloromethyl)-4-methylquinazoline
Cat. No.:	B046745

An In-Depth Technical Guide to **2-(Chloromethyl)-4-methylquinazoline**: Synthesis, Reactivity, and Applications

Introduction: A Cornerstone of Modern Medicinal Chemistry

2-(Chloromethyl)-4-methylquinazoline is a halogenated heterocyclic organic compound that has emerged as a pivotal intermediate in the landscape of modern pharmaceuticals. It is a synthetic molecule that has found applications in the development of various biologically active molecules. The compound's true synthetic value, however, lies in the highly reactive chloromethyl group (-CH₂Cl) positioned at the 2-position of the quinazoline ring.

While it has no known natural sources, this synthetically produced compound is of immense interest to researchers, particularly for its indispensable role in the synthesis of various pharmaceuticals and applications, tailored for professionals in drug development and chemical research.

Physicochemical and Structural Data

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in a laboratory or industrial setting.

Property	Value
CAS Number	109113-72-6
Molecular Formula	C ₁₀ H ₉ ClN ₂
Molecular Weight	192.64 g/mol
Appearance	White to off-white or pale yellow crystalline solid
Melting Point	61-65 °C
Solubility	Sparingly soluble in water; soluble in chloroform and organic solvents
Storage Conditions	Keep in a dark place under an inert atmosphere

Below is a diagram illustrating the chemical structure of **2-(Chloromethyl)-4-methylquinazoline**.

Chemical:

Historical Context and Synthesis

The development of **2-(Chloromethyl)-4-methylquinazoline** is a direct result of extensive research into quinazoline-based heterocycles, which began in the late 20th and early 21st centuries, driven by the need for efficient access to bioactive compounds.^[1]

Prevailing Synthetic Methodology: The Cyclization Route

The most common and industrially scalable synthesis of **2-(Chloromethyl)-4-methylquinazoline** involves a cyclization reaction between o-aminoacetophenone and chloroacetonitrile, followed by a reductive work-up to yield the final product.^[4]

The causality behind this choice of reagents is clear:

- o-Aminoacetophenone provides the necessary aminophenyl ketone backbone that will form the benzene ring and part of the pyrimidine ring of the final product.
- Chloroacetonitrile serves as the source for the C2 carbon and the attached chloromethyl group, which is the key reactive site for subsequent derivatization.

- Hydrogen Chloride (HCl) gas acts as a crucial catalyst, protonating intermediates to facilitate the intramolecular cyclization and dehydration steps to form the final product.

Workflow for the preparation of 2-(Chloromethyl)-4-methylquinazoline

Detailed Experimental Protocol: Optimized Cyclization

The following protocol is a self-validating system, optimized for high yield and purity.[\[4\]](#)

- Reaction Setup: To a 250mL three-necked flask equipped with a mechanical stirrer and a gas inlet, add o-aminoacetophenone (e.g., 27.0g, 0.20 mol).
- Cooling: Stir the mixture and cool it in an ice bath to approximately 10°C.[\[4\]](#)
- Catalyst Introduction: Bubble dry hydrogen chloride (HCl) gas through the mixture or add a hydrochloric acid solution dropwise while ensuring the pH remains acidic.
- Reaction: Maintain the reaction at 10°C for a period of 20 hours to ensure complete conversion.[\[4\]](#)
- Work-up: Once the reaction is complete, pour the mixture into a pre-cooled (0°C) 50% sodium hydroxide solution (approx. 450mL) to neutralize the acid.
- Isolation and Purification: Stir the resulting slurry at 5°C for 30 minutes, then collect the solid product by filtration. Wash the filter cake thoroughly with cold ethanol.
- Final Product: Recrystallize the crude product from a solvent system such as acetonitrile/petroleum ether to yield a high-purity (typically >98%) solid.

Alternative Synthetic Routes

Other synthetic pathways have been reported but are generally less favored for industrial applications. These include routes starting from anthranilic acid or 2-chloro-4-methylquinazoline, which may involve multi-step synthesis and challenges and safety hazards.[\[1\]](#)[\[4\]](#)

Chemical Reactivity and Core Applications

The synthetic utility of **2-(Chloromethyl)-4-methylquinazoline** is overwhelmingly dictated by the reactivity of its chloromethyl group.[\[3\]](#) This group facilitates the addition of nucleophiles to the 4-methylquinazoline moiety onto a wide range of nucleophiles, including amines, thiols, and alcohols.

2-(Chloromethyl)-4-methylquinazoline

General SN: 2-(Chloromethyl)-4-methylquinazoline

Pivotal Role in Drug Synthesis: The Case of Linagliptin

The most prominent application of **2-(Chloromethyl)-4-methylquinazoline** is as a key starting material (KSM) in the synthesis of Linagliptin.[\[4\]](#)[\[5\]](#)[\[6\]](#) It reacts with an amine nucleophile from another complex heterocyclic fragment, forming a crucial carbon-nitrogen bond that links the two main parts of the final ingredient (API).[\[6\]](#)[\[13\]](#)

Applications in Anticancer Research

The quinazoline scaffold is prevalent in a number of approved anticancer drugs, such as gefitinib and erlotinib, which act as epidermal growth factor receptor inhibitors. Researchers utilize its reactive handle to synthesize libraries of 2-(substituted-aminomethyl)-4-methylquinazoline derivatives. By varying the nucleophilic substituent, these compounds can target different cellular pathways and exhibit diverse biological activities.

Analytical Validation and Quality Control

Ensuring the purity of **2-(Chloromethyl)-4-methylquinazoline** is non-negotiable, particularly when it is used as a pharmaceutical intermediate.^{[6][17]}

Standard analytical techniques for structure confirmation and purity assessment include:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure and the position of substituents.
- Mass Spectrometry (MS): Often coupled with Liquid Chromatography (LC-MS), it confirms the molecular weight and fragmentation pattern of the compound.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for quantifying purity and identifying related compounds.

A Certificate of Analysis (CoA) from a reputable supplier is essential, as it provides batch-specific data on purity and the analytical methods used for it.

Safety, Handling, and Storage

2-(Chloromethyl)-4-methylquinazoline is classified as a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

- Hazards: It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects.^[18]
- Handling: Use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be conducted in a fume hood.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C to prevent decomposition.

Conclusion

2-(Chloromethyl)-4-methylquinazoline stands as a testament to the enabling power of versatile chemical intermediates. Its history is intrinsically linked to its use in pharmaceuticals, most notably for the antidiabetic drug Linagliptin. Its well-defined reactivity, centered on the chloromethyl group, continues to provide chemists with a powerful tool for synthesis, reactivity, and handling is essential for leveraging its full potential in advancing chemical science and medicine.

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